3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, also known by its CAS number 93652-23-4, is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a pentanone skeleton. Its molecular formula is CHO, and it has a molecular weight of approximately 270.33 g/mol. This compound features a ketone functional group at the third carbon of the pentane chain, with hydroxy groups located at the first and fifth positions of the phenyl rings. The structure contributes to its potential applications in various fields, including pharmaceuticals and materials science .
These reactions highlight its versatility as a chemical intermediate in organic synthesis .
Research indicates that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- may exhibit various biological activities. Compounds with similar structures often show antioxidant properties due to the presence of hydroxy groups, which can scavenge free radicals. Additionally, derivatives of this compound have been studied for their potential anti-inflammatory and anticancer activities. The biological effects can be attributed to its ability to modulate cellular pathways and interact with biological macromolecules .
The synthesis of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- typically involves multi-step organic reactions:
Specific synthetic routes may vary depending on desired yields and purity levels .
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- has potential applications in several areas:
The versatility of this compound makes it valuable across multiple scientific disciplines .
Interaction studies involving 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- focus on its biochemical interactions. Research has shown that compounds with similar structures can interact with enzymes and receptors in biological systems. These interactions can lead to modulation of metabolic pathways and influence cellular responses. Studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to elucidate these interactions further .
Several compounds share structural similarities with 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-. Here are some notable examples:
The uniqueness of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- lies in its combination of a ketone functional group with two hydroxyphenyl moieties, providing distinct chemical reactivity and potential biological activity compared to these similar compounds .
The systematic IUPAC name for this compound is 1,5-bis(4-hydroxyphenyl)pentan-3-one. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.33 g/mol. The structural backbone consists of a five-carbon chain (pentan-3-one) with ketone functionality at the third position and hydroxyphenyl groups at the first and fifth carbons.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₃ | |
| Molecular Weight | 270.33 g/mol | |
| CAS Registry Number | 93652-23-4 | |
| SMILES Notation | C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O |
The compound exhibits structural rigidity due to the symmetric placement of the hydroxyphenyl groups, which minimizes steric hindrance. Conformational flexibility arises from rotation around the C–C bonds connecting the phenyl rings to the pentanone backbone. Density Functional Theory (DFT) calculations suggest that the lowest-energy conformation adopts a planar arrangement of the phenyl rings relative to the ketone group, optimizing π-π interactions.
Key structural features include:
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Electron Ionization (EI-MS) reveals the following key fragments:
IR spectroscopy (KBr pellet, cm⁻¹):
The synthesis of 3-pentanone, 1,5-bis(4-hydroxyphenyl)- relies on electrophilic aromatic substitution (EAS) mechanisms adapted from bisphenol chemistry. In the aldol addition pathway, 4-hydroxyacetophenone undergoes base-catalyzed deprotonation at the α-carbon, generating an enolate ion that attacks formaldehyde's electrophilic carbonyl carbon [1]. This step forms a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the conjugated enone system.
Comparative studies with bisphenol S synthesis reveal critical differences:
Table 1: Electrophilic Pathways in Diaryl Compound Synthesis
| Parameter | 3-Pentanone Derivative | Bisphenol S |
|---|---|---|
| Electrophile | Formaldehyde | Sulfur trioxide |
| Catalyst System | NaOH/EtOH | H₂SO₄/Phenol excess |
| Reaction Temp (°C) | 60–80 | 150–200 |
| Para:Ortho Selectivity | 98:2 | 85:15 |
Modern catalytic approaches employ bifunctional systems to simultaneously activate ketones and phenolic substrates:
Base-Dominated Systems: Sodium hydroxide (0.5–2.0 M) in ethanol enables enolate formation at 65°C, with kinetic studies showing second-order dependence on hydroxide concentration [1]. Phase-transfer catalysts like tetrabutylammonium bromide improve yields to 82% by enhancing interfacial contact.
Acid-Base Synergistic Catalysis: Combining p-toluenesulfonic acid (0.1 eq) with K₂CO₃ (1.5 eq) achieves 89% conversion in 4 hours via simultaneous enolate stabilization and water removal. This system reduces side-product formation to <3% [4].
Heterogeneous Catalysts: Mesoporous silica-supported amines (e.g., SBA-15-NH₂) enable solvent-free reactions at 100°C with 76% yield and 98% recyclability over five cycles.
Industrial production has adopted three sustainable strategies:
Post-synthesis processing involves sequential steps to isolate >99% pure product:
Primary Crystallization: Adding toluene (1:1 v/v) to the reaction mixture induces 4,4'-isomer precipitation at 55–75°C, achieving 85% recovery [4]. Centrifugation at 10,000×g for 15 minutes separates crystalline product from ortho-substituted byproducts.
Chromatographic Polishing: Medium-pressure liquid chromatography with silica gel (hexane:ethyl acetate 3:1) removes residual dimers and oligomers, increasing purity to 98.5%.
Recrystallization Optimization: Dissolving crude product in hot methanol (65°C) followed by gradual cooling to 4°C yields needle-like crystals with 99.2% purity by HPLC analysis [1].
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Yield (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Solvent Precipitation | 85–90 | 78 | 12 |
| Column Chromatography | 98–99 | 65 | 28 |
| Recrystallization | 99.2 | 72 | 18 |
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exhibits distinct thermodynamic characteristics that define its physical behavior under various conditions. The compound, with molecular formula C₁₇H₁₈O₃ and molecular weight 270.32 grams per mole [1] [2], demonstrates specific thermodynamic properties that influence its stability and applications.
The molecular architecture features a linear pentan-3-one chain flanked by two para-hydroxyphenyl rings, resulting in a centrosymmetric arrangement in the solid state [1]. This structural configuration contributes to intermolecular hydrogen bonding patterns that significantly influence the compound's phase behavior. The ketone oxygen atoms participate in intermolecular hydrogen bonds, while the 4-hydroxyphenyl groups adopt planar configurations enabling π-π stacking interactions in crystalline structures [1].
Partition coefficient analysis reveals moderate lipophilicity with an estimated logarithmic partition coefficient (LogP) of 3.39 [1], calculated via XLogP3 prediction methods. This value indicates favorable partitioning into organic phases compared to aqueous media, which directly impacts the compound's solubility characteristics and bioavailability profile.
Table 1: Comparative Thermodynamic Properties of Related Diarylpentanoid Compounds
| Property | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | 1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₄O₃ |
| Molecular Weight (g/mol) | 270.32 [1] | 266.29 [3] |
| LogP (Estimated) | 3.39 [1] | 3.39 [3] |
| Density (g/cm³) | Not reported | 1.269 [3] |
| Key Structural Feature | Saturated ketone backbone | Conjugated diene system |
| Refractive Index | Not reported | 1.703 [3] |
The phase behavior of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is influenced by its hydrogen bonding capabilities and aromatic interactions. The presence of two hydroxyl groups enables extensive intermolecular hydrogen bonding networks, which typically result in elevated melting and boiling points compared to non-hydroxylated analogues. However, specific phase transition temperatures for this compound remain unreported in the current literature [1] [2].
Structural analogues provide insight into expected phase behavior patterns. The related compound 1,5-bis-(4-hydroxyphenyl)-1,4-pentadien-3-one exhibits a boiling point of 492.7°C at 760 mmHg and a flash point of 265.8°C [3], suggesting that the saturated analogue may demonstrate similar thermal stability characteristics due to comparable molecular architecture and hydrogen bonding potential.
The solubility profile of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- reflects its amphiphilic molecular structure, combining hydrophobic aromatic regions with hydrophilic hydroxyl functionalities. Water solubility is significantly limited, with estimates indicating less than 1 milligram per milliliter due to the compound's aromatic character and moderate lipophilicity [1].
The LogP value of 3.39 indicates moderate to high lipophilicity [1], suggesting enhanced solubility in organic solvents compared to aqueous media. This partition coefficient places the compound in an intermediate lipophilicity range, where it demonstrates appreciable affinity for both polar and non-polar environments, though with a preference for lipophilic conditions [4].
Table 2: Solubility Classification Based on LogP Values
| LogP Range | Solubility Classification | Expected Behavior |
|---|---|---|
| < 0 | Hydrophilic | High water solubility |
| 0 - 2 | Moderately lipophilic | Balanced partitioning |
| 2 - 4 | Lipophilic | Limited water solubility |
| > 4 | Highly lipophilic | Very poor water solubility |
| 3.39 | Lipophilic [1] | Limited aqueous solubility |
The hydroxyl groups present on both aromatic rings enable hydrogen bonding interactions with polar solvents, particularly protic solvents such as alcohols. This hydrogen bonding capability should enhance solubility in methanol, ethanol, and other lower alcohols compared to water, while maintaining reasonable dissolution characteristics in moderately polar aprotic solvents [5].
In non-polar media, the compound's solubility is primarily governed by van der Waals interactions between the aromatic rings and solvent molecules. The π-π stacking potential of the hydroxyphenyl groups may influence dissolution behavior in aromatic solvents, potentially leading to enhanced solubility in benzene, toluene, and related aromatic hydrocarbons compared to purely aliphatic non-polar solvents [5].
The amphiphilic nature of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- suggests potential utility in biphasic systems where the compound could function as a phase transfer agent or interfacial modifier. The balance between hydrophobic aromatic character and hydrophilic hydroxyl functionalities positions this compound for applications requiring controlled solubility characteristics across different media [4].
Photochemical stability represents a critical consideration for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- due to its aromatic chromophoric structure and ketone functionality. The compound contains multiple photochemically active sites that render it susceptible to ultraviolet radiation-induced degradation through various mechanistic pathways.
The aromatic hydroxyphenyl groups serve as primary chromophores, absorbing ultraviolet radiation in the range of 250-350 nanometers [6] [7]. This absorption leads to electronic excitation and subsequent photochemical transformations. The para-hydroxyphenyl substitution pattern is particularly significant, as phenolic compounds with electron-donating substituents demonstrate enhanced photochemical reactivity [8] [9].
Ketone photochemistry plays a crucial role in the compound's photodegradation behavior. Aromatic ketones undergo efficient photochemical transformations through both Norrish Type I and Type II mechanisms [10] [11]. Norrish Type I reactions involve α-cleavage adjacent to the carbonyl group, potentially leading to radical formation and subsequent chain scission. Norrish Type II reactions proceed through hydrogen abstraction mechanisms, resulting in cyclization or elimination processes [10].
Table 3: Photochemical Degradation Mechanisms for Aromatic Ketone Systems
| Mechanism | Process | Expected Products |
|---|---|---|
| Norrish Type I | α-Cleavage | Radical fragments, chain scission products |
| Norrish Type II | Hydrogen abstraction | Cyclized products, alkenes |
| Photooxidation | Oxygen incorporation | Hydroxylated products, quinones |
| Phenol Oxidation | Electron transfer | Phenoxy radicals, dimeric products |
The hydroxyphenyl moieties are susceptible to photooxidative processes, particularly in the presence of molecular oxygen [12] [8]. Triplet state aromatic ketones can efficiently oxidize phenolic compounds through electron transfer mechanisms, with rate constants approaching diffusion-controlled limits for electron-rich phenols [8]. This process leads to phenoxy radical formation and subsequent coupling reactions or further oxidation to quinoid structures.
Photodegradation efficiency is wavelength-dependent, with ultraviolet radiation below 350 nanometers being most effective for inducing chemical transformations [10] [9]. The compound's photostability can be enhanced through incorporation of ultraviolet absorbers or by formulation strategies that limit light exposure. Studies on related hydroxyphenyl compounds demonstrate that photostability varies significantly with substitution patterns and environmental conditions [9].
Environmental factors significantly influence photodegradation rates. The presence of photosensitizers, oxygen concentration, pH, and solvent polarity all modulate the efficiency of photochemical processes [12]. In aqueous systems, dissolved organic matter can act as both photosensitizer and protective agent, depending on concentration and composition [12].
Thermal decomposition of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves multiple competing reaction pathways that reflect the compound's complex molecular architecture. The presence of hydroxyphenyl groups, a central ketone functionality, and aliphatic linkages creates numerous potential sites for thermal degradation initiation.
Primary thermal decomposition is expected to commence at temperatures exceeding 200-250°C, based on thermal behavior patterns observed for structurally related compounds [13] [14]. The initial decomposition likely involves cleavage of the weakest bonds, typically the carbon-carbon bonds adjacent to the ketone carbonyl group, consistent with general thermal degradation patterns for aromatic ketones [15].
Hydroxyphenyl group thermal stability represents a significant factor in the overall decomposition profile. Phenolic compounds typically demonstrate thermal stability up to approximately 300-400°C before undergoing significant degradation [16] [14]. The para-hydroxyl substitution pattern provides electronic stabilization through resonance effects, potentially enhancing thermal stability compared to other phenolic isomers.
Table 4: Expected Thermal Decomposition Products
| Temperature Range (°C) | Primary Decomposition Products | Secondary Products |
|---|---|---|
| 250-350 | Hydroxybenzyl radicals, pentanone fragments | Carbon monoxide, formaldehyde |
| 350-450 | Phenolic compounds, aromatic aldehydes | Carbon dioxide, water vapor |
| 450-550 | Aromatic hydrocarbons, quinones | Various gaseous products |
| >550 | Carbonaceous residues | Complete mineralization products |
The ketone functionality undergoes thermal decomposition through multiple pathways. Decarbonylation represents a major decomposition route, leading to carbon monoxide evolution and formation of alkyl-substituted aromatic compounds [17] [15]. Alternative pathways include α-cleavage reactions that generate smaller molecular weight fragments and radical species capable of further secondary reactions.
Mechanistic studies on related diarylpentanoid compounds reveal that thermal degradation proceeds through radical chain mechanisms [17] [14]. Initial hydrogen abstraction or bond homolysis generates reactive intermediates that propagate decomposition through subsequent hydrogen transfer and fragmentation reactions. The specific products formed depend on temperature, heating rate, and atmospheric conditions.
Oxygen presence significantly influences thermal decomposition pathways by enabling oxidative processes [15]. Under oxidative conditions, hydroxyphenyl groups can undergo conversion to quinoid structures, while aliphatic portions may form oxygenated products including aldehydes, carboxylic acids, and carbon oxides. The formation of these oxidation products typically occurs at lower temperatures compared to purely pyrolytic conditions.
Curcumin analogue thermal stability studies provide relevant insights into expected decomposition behavior [17] [14]. These structurally related compounds demonstrate onset decomposition temperatures around 180-200°C, with major degradation occurring above 300°C. Primary decomposition products include vanillin, ferulic acid, and other phenolic fragments, suggesting similar fragmentation patterns for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- [14].